molecular formula C23H32O6 B154792 Strophanthidin CAS No. 66-28-4

Strophanthidin

Cat. No. B154792
CAS RN: 66-28-4
M. Wt: 404.5 g/mol
InChI Key: ODJLBQGVINUMMR-HZXDTFASSA-N
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Description

Strophanthidin is a very toxic crystalline steroidal gamma-lactone . It is obtained by hydrolysis of strophanthin, cymarin, and various other glycosides . It is a cardiotonic steroid that elevates the activity of Na+/K±ATPase in cardiac myocytes .


Synthesis Analysis

The synthesis of strophanthidin involves the condensation of cymarin (III) and acetobromo-D-glucose (II) and subsequent saponification . The main product of the synthesis is strophanthidin-(3)-β-D-glucoside formed as a result of the transglycosidation of the cymaroside .


Molecular Structure Analysis

Strophanthidin has a chemical formula of C23H32O6 and a molecular weight of 404.49658 g/mol . Its structure is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

Strophanthidin upregulates 24 proteins, including Banf1 and LAMN, and downregulates 35 proteins, such as SRSF3 and COL1A5, in A549 cancer cells . The quantitative techniques for determining the described cardiac glycosides are based on the properties of the butenolide ring, the steroid nucleus, and the carbohydrate portion of the molecule .

Scientific Research Applications

Anticancer Activity

Strophanthidin has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in human lung adenocarcinoma cells by promoting TRAIL-DR5 signaling . This process involves the activation of caspases, particularly caspase 3, which leads to the induction of apoptosis through the overexpression of barrier-to-autointegration factor 1 (Banf1) and downregulation of the p38 MAPK/ERK signaling pathway .

Cardiovascular Applications

Historically, Strophanthidin was used for treating heart failure due to its classification as a cardiac glycoside. It’s refined from traditional Chinese medicines and has been utilized in clinical settings for its cardiotonic properties .

Proteomic Research

In the realm of proteomics, Strophanthidin’s effects have been studied using mass spectrometry-based quantitative proteomics combined with bioinformatics analysis. This approach helps to understand the molecular mechanisms of its anticancer effects and the interaction of differentially expressed proteins (DEPs) influenced by Strophanthidin .

Modulation of Cell Microenvironment

Strophanthidin has been observed to modulate the cell microenvironment, which is another anticancer benefit. It does this by downregulating collagen COL1A5, which can contribute to the inhibition of cancer cell growth .

Traditional Medicine Applications

Strophanthidin is derived from plants like Semen Lepidii and Antiaris toxicaria, which are used in traditional herbal medicine. It has been used to treat various conditions such as joint pain, rheumatoid arthritis, wound infections, head lice, diarrhea, snake bites, and eye conditions .

Inhibition of Kinase Expression

Unique among cardiac glycosides, Strophanthidin has been reported to inhibit the expression of several key kinases, such as MEK1, PI3K, AKT, and GSK3α. This leads to the downregulation of MAPK and PI3K/AKT/mTOR signaling pathways, which are crucial in the development and progression of various diseases .

Safety And Hazards

Strophanthidin is toxic and can be fatal if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing its vapors, mist, dust, or gas, and to ensure adequate ventilation .

Future Directions

Strophanthidin has been shown to be a potential anticancer agent . It has been demonstrated to modulate the expression of various key proteins involved in cell cycle arrest, apoptosis, and autophagic cell death . This suggests that strophanthidin could serve as a promising anticancer agent in the future .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLBQGVINUMMR-HZXDTFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903966
Record name Strophanthidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strophanthidin

CAS RN

66-28-4
Record name Strophanthidin
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Record name Strophanthidin
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Record name strophanthidin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078
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Record name Strophanthidin
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Record name (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide
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Record name STROPHANTHIDIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Strophanthidin?

A1: Strophanthidin's primary molecular target is the Na+‐K+ pump, a transmembrane protein responsible for maintaining cellular electrochemical gradients of sodium and potassium ions. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Strophanthidin interact with the Na+‐K+ pump?

A2: Strophanthidin binds to the extracellular side of the Na+‐K+ pump, specifically at the cardiotonic steroid site, inhibiting its ATPase activity. This binding prevents the pump from transporting sodium ions out of the cell and potassium ions into the cell. [, , , , , , , , , ]

Q3: What are the downstream effects of Strophanthidin binding to the Na+‐K+ pump?

A3: Strophanthidin binding to the Na+‐K+ pump leads to several downstream effects, primarily:* Increased intracellular sodium: This occurs because the pump can no longer effectively remove sodium from the cell. [, , , , , , , , , , , , , ] * Altered calcium handling: The increased intracellular sodium affects the sodium-calcium exchanger, leading to a rise in intracellular calcium. [, , , , , , , , , , ]* Changes in membrane potential: The altered ion gradients affect the cell's resting membrane potential. [, , , , , , , , , , , , , , ]* Effects on contractility: The increase in intracellular calcium leads to enhanced contractility in cardiac muscle, a key characteristic of cardiotonic steroids. [, , , , , , , , , , , , , , , , , , ]

Q4: Are there differences in Strophanthidin's effects on different cardiac tissues?

A4: Yes, research suggests differences in Strophanthidin sensitivity and responses between Purkinje fibers and myocardial fibers. Purkinje fibers appear more sensitive to Strophanthidin's inotropic effects, potentially due to differences in sodium influx modulation and subsequent changes in action potential duration and calcium influx. [, , ]

Q5: What is the molecular formula and weight of Strophanthidin?

A5: The molecular formula of Strophanthidin is C23H32O6, and its molecular weight is 404.5 g/mol. [, ]

Q6: Is there information available about the spectroscopic data of Strophanthidin and its derivatives?

A6: While the provided abstracts don't contain specific spectroscopic data, several mention techniques like NMR spectroscopy to characterize Strophanthidin, its derivatives, and related compounds. [, ]

Q7: Are there studies on Strophanthidin's material compatibility, stability, or catalytic properties?

A7: The provided research focuses primarily on the pharmacological and physiological effects of Strophanthidin, with limited information on material compatibility, stability outside biological contexts, or catalytic properties.

Q8: Are there studies on resistance mechanisms, cross-resistance, toxicology, and safety profiles of Strophanthidin?

A10: While the research highlights the potential for toxicity with high doses of Strophanthidin, specific information about resistance mechanisms, cross-resistance patterns, and detailed toxicological profiles are not extensively covered. [, , , , ]

Q9: What is known about drug delivery, biomarkers, and analytical methods for Strophanthidin?

A9: The research primarily focuses on understanding the fundamental mechanisms of Strophanthidin. Information on targeted drug delivery strategies, specific biomarkers for efficacy prediction or safety monitoring, and detailed descriptions of analytical techniques are not extensively discussed.

Q10: Are there studies on the environmental impact, dissolution/solubility, and quality control of Strophanthidin?

A10: The provided research concentrates on the pharmacological and physiological aspects of Strophanthidin. There is limited information about its environmental impact, dissolution and solubility profiles, and specific quality control measures related to its development and production.

Q11: Are there studies on the biocompatibility, biodegradability, alternatives, and substitutes for Strophanthidin?

A11: The research primarily focuses on the effects of Strophanthidin on cellular and tissue function. Information about its biocompatibility, biodegradability, and potential alternative compounds with similar or distinct mechanisms of action is not extensively discussed.

Q12: Are there cross-disciplinary applications and synergies for Strophanthidin research?

A12: While the research focuses mainly on cardiology and pharmacology, there are cross-disciplinary links to:

  • Neuroscience: Strophanthidin's effects on the Na+/K+ pump are relevant to understanding neuronal function and differentiation. [, ]
  • Cell Biology: Strophanthidin's impact on intracellular ion concentrations and signaling pathways provides insights into broader cellular processes. [, , , , , , ]

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